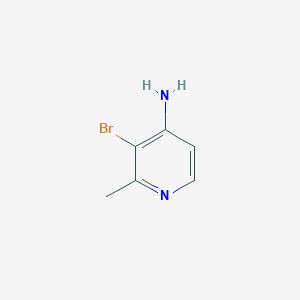![molecular formula C9H10BrFS B1340113 Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- CAS No. 104605-77-8](/img/structure/B1340113.png)
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-
Descripción general
Descripción
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 3-bromopropylthio group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- typically involves the introduction of the 3-bromopropylthio group and the fluorine atom onto the benzene ring. One common method is through a multi-step process starting with the bromination of propylbenzene to form 3-bromopropylbenzene. This intermediate can then undergo a nucleophilic substitution reaction with a thiol compound to introduce the thio group. Finally, the fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of aromatic substitutions on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- involves its interaction with molecular targets through its functional groups. The bromopropylthio group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-[(3-bromopropyl)thio]-4-chloro-
- Benzene, 1-[(3-bromopropyl)thio]-4-methyl-
- Benzene, 1-[(3-bromopropyl)thio]-4-nitro-
Uniqueness
Benzene, 1-[(3-bromopropyl)thio]-4-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and properties compared to similar compounds. The fluorine atom’s high electronegativity and small size can influence the compound’s stability, solubility, and interaction with other molecules .
Propiedades
IUPAC Name |
1-(3-bromopropylsulfanyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUSNKLJVMWYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561854 | |
| Record name | 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104605-77-8 | |
| Record name | 1-[(3-Bromopropyl)sulfanyl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)


![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B1340036.png)


![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)







